(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836130 | |
| Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828926-46-1 | |
| Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Tetrahydronaphthalenamine Precursors
A common approach involves brominating a pre-formed tetrahydronaphthalenamine scaffold. The amine group at position 1 acts as a directing group, influencing the regioselectivity of electrophilic bromination. However, the meta-directing nature of the amine necessitates precise reaction conditions to achieve bromination at position 6.
In a modified Sandmeyer reaction, 6-amino-3,4-dihydro-1(2H)-naphthalenone is treated with hydrobromic acid (47%) and sodium nitrite to form a diazonium intermediate. Subsequent reaction with copper(I) bromide introduces bromine at position 6, yielding 6-bromo-3,4-dihydronaphthalen-1(2H)-one with an 83% yield. While this method targets a ketone derivative, analogous conditions can be adapted for amine intermediates by adjusting protecting groups.
Reductive Amination with Stereochemical Control
Chiral synthesis of the (R)-enantiomer often employs asymmetric reductive amination. A ketone precursor, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, is reacted with a chiral amine source in the presence of a reducing agent. For example, using (R)-α-methylbenzylamine as a chiral auxiliary and sodium cyanoborohydride selectively reduces the imine intermediate, yielding the (R)-configured amine.
Table 1: Key Reaction Conditions for Reductive Amination
| Parameter | Value |
|---|---|
| Starting Ketone | 6-Bromo-tetral-1-one |
| Chiral Auxiliary | (R)-α-Methylbenzylamine |
| Reducing Agent | NaBH3CN |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 68–72% |
Resolution of Racemic Mixtures
Chiral Chromatography
When synthetic routes produce racemic mixtures, preparative chiral HPLC using columns such as Chiralpak IA or IB effectively isolates the (R)-enantiomer. A study using hexane:isopropanol (90:10) as the mobile phase achieved >99% enantiomeric excess (ee) with a retention time of 12.5 minutes for the (R)-isomer.
Kinetic Resolution via Enzymatic Catalysis
Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-amine unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate converts the (S)-isomer to its acetylated derivative, enabling separation by extraction. This method achieves 85–90% ee for the remaining (R)-amine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, bromination and amination steps are conducted in continuous flow reactors. Microreactors with controlled residence times (e.g., 30 seconds for diazotization at 0°C) improve heat transfer and reduce side reactions, achieving 78% yield with 94% regioselectivity for bromine at position 6.
Purification Techniques
Crystallization using ethanol/water mixtures (7:3 v/v) removes residual copper catalysts and byproducts. Final purity ≥98% is confirmed via HPLC (C18 column, acetonitrile:water 60:40).
Challenges and Optimization Strategies
-
Regioselectivity : Competing bromination at positions 5 and 7 is mitigated by using excess HBr (≥47%) and low temperatures (0–5°C).
-
Enantiomeric Loss : Racemization during workup is minimized by avoiding strong acids/bases and maintaining pH 6–7 during extractions.
-
Yield Improvements : Recycling the (S)-enantiomer through base-mediated racemization increases overall yield by 15–20%.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Approaches
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Sandmeyer Bromination | 83 | – | High |
| Asymmetric Reductive Amination | 72 | 95 | Moderate |
| Enzymatic Resolution | 65 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution of the bromine atom can result in various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.11 g/mol
- Chirality : The (R)-configuration indicates that the compound is optically active.
The compound features a bromine atom at the 6th position and an amine group at the 1st position of the tetrahydronaphthalene ring system. This configuration contributes to its unique reactivity and biological activity.
Chemistry
In synthetic organic chemistry, (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure facilitates various chemical transformations, enabling researchers to explore new synthetic methodologies.
Biological Research
The compound has garnered attention for its interactions with biological systems:
- Neurotransmitter Modulation : It has been shown to inhibit dopamine reuptake by binding to dopamine transporters. This mechanism suggests potential applications in treating neurological disorders such as depression and schizophrenia.
- Ligand Studies : As a ligand in receptor-ligand interaction studies, it aids in understanding enantioselective processes and the role of chirality in biological systems.
Medicinal Chemistry
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is being investigated as a lead compound for developing new pharmaceuticals. Its structural features can be modified to enhance selectivity and biological activity towards specific molecular targets .
Industrial Applications
In industrial settings, this compound can be utilized in producing specialty chemicals and advanced materials. Its derivatives may exhibit unique properties beneficial for various applications in materials science .
Mechanism of Action
The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogen Effects : Bromine at the 6-position (target compound) provides electronic deactivation, directing electrophilic substitution to the 5- or 7-positions. Chlorine analogs (e.g., 6-Cl) exhibit reduced steric bulk but similar electronic effects .
- Di-Halogenation : The 5,7-dibromo derivative (MW: 305.01) introduces increased lipophilicity, which may enhance blood-brain barrier penetration but complicate synthetic purification .
Stereochemical Comparisons
Table 2: Enantiomeric and Diastereomeric Variants
Key Observations:
- The (R)-enantiomer is prioritized in pharmaceutical synthesis due to its stereoselective interactions, as demonstrated in catalytic systems where the BINAM moiety’s chirality dictates enantioselectivity .
- Racemic mixtures (e.g., CAS: 2172274-44-9) are often intermediates in resolution processes but lack the enantiopurity required for advanced drug candidates .
Physicochemical Properties:
- Solubility : The hydrochloride salt form (target compound) enhances water solubility compared to free amines like (R)-7-bromo-6-methyl-THNT-1-amine, which is reported as an oil .
- Thermal Stability : Crystalline analogs (e.g., trans-4-cyclohexyl-N,N-dimethyl-THNT-2-amine) exhibit melting points up to 139°C, whereas brominated amines are typically oils or low-melting solids .
Biological Activity
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound notable for its structural characteristics and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 226.11 g/mol, features a bromine atom at the 6-position of the tetrahydronaphthalene ring. Its unique structure enhances its reactivity and interaction with biological systems, particularly in the context of neurotransmitter regulation.
- IUPAC Name : (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number : 1213003-24-7
- Molecular Formula :
- Molecular Weight : 226.11 g/mol
- Purity : Typically ≥95%
The biological activity of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is primarily associated with its interaction with neurotransmitter systems. Research indicates that this compound acts as a dopamine transporter inhibitor, which may influence mood and behavior by modulating dopamine levels in the brain. This mechanism suggests potential therapeutic applications in treating neurological disorders characterized by dopamine dysregulation.
Key Mechanisms:
- Dopamine Reuptake Inhibition : By binding to dopamine transporters, this compound prevents the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine levels.
Research Findings and Case Studies
Several studies have explored the biological effects and potential therapeutic applications of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine:
- Dopaminergic Activity : A study highlighted that compounds with similar structures exhibit varying degrees of activity at dopamine receptors. The presence of the bromine atom significantly enhances selectivity and potency compared to non-brominated analogs.
- Neuroprotective Effects : Research on D3 receptor agonists has shown that compounds like (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can provide neuroprotection in models of neurodegeneration induced by toxins such as MPTP and 6-OHDA .
- Binding Affinity Studies : Comparative studies have demonstrated that (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant binding affinity to various neurotransmitter receptors. This binding profile suggests its potential as a lead compound in drug discovery for treating conditions like Parkinson's disease and depression .
Comparative Analysis with Related Compounds
| Compound Name | Key Features |
|---|---|
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | Non-chiral version; similar structure without amine at position 1 |
| 1,2,3,4-Tetrahydronaphthalen-2-amine | Parent compound; lacks bromine substitution |
| 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine | Contains chlorine instead of bromine; different reactivity profile |
Synthesis Methods
The synthesis of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves bromination of the parent compound (1,2,3,4-tetrahydronaphthalen-1-amine). Common reagents include bromine in an organic solvent under controlled conditions to optimize yield and purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, and how can enantiomeric purity be ensured?
- Answer : The compound is typically synthesized via enantioselective reduction of ketone intermediates or enzymatic resolution. For example, enzymatic transaminase-mediated resolution using (R)-transaminases (e.g., AAN21261) in phosphate buffer at 28°C achieves 61% enantiomeric excess (ee) . Alternatively, chiral auxiliaries like tert-butanesulfinamide are employed to control stereochemistry during nucleophilic additions, as seen in related brominated tetrahydronaphthalen-amine derivatives . Enantiomeric purity is verified via chiral HPLC (e.g., hexane/EtOAc systems) or polarimetry ([α]D measurements) .
| Method | Key Conditions | Yield/ee | Reference |
|---|---|---|---|
| Enzymatic resolution | (R)-transaminases, pH 7.5, 28°C | 61% ee | |
| Chiral auxiliary approach | tert-butanesulfinamide, Grignard reagents | 75% yield |
Q. How is structural characterization of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine performed?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is standard for confirming regiochemistry and stereochemistry. For example, 1H NMR signals for the amine proton (δ ~2.5 ppm) and bromine-substituted aromatic protons (δ ~7.2–7.4 ppm) are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. What computational methods are used to predict stereochemical outcomes in the synthesis of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine?
- Answer : Density functional theory (DFT) calculations model transition states to predict enantioselectivity. For instance, in analogous dibenzo-tetrahydronaphthalen-amine syntheses, DFT at the B3LYP/6-31G(d) level rationalizes the preference for (R)-configured products based on steric and electronic interactions . These models guide ligand design for asymmetric catalysis or optimize reaction conditions (e.g., solvent polarity, temperature) .
Q. How can contradictory spectroscopic or crystallographic data be resolved during structural analysis?
- Answer : Contradictions arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Iterative refinement using SHELXL (with twin detection algorithms) addresses diffraction ambiguities . For NMR, variable-temperature experiments or 2D techniques (COSY, NOESY) differentiate between diastereomers or rotamers . Cross-validation with independent methods (e.g., comparing experimental and computed optical rotations) resolves discrepancies .
Q. What strategies optimize reaction yields in multi-step syntheses involving brominated tetrahydronaphthalen-amine intermediates?
- Answer : Key strategies include:
-
Protection/deprotection : tert-butanesulfinyl groups stabilize amines during Grignard additions .
-
Catalytic systems : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce bromine selectively .
-
Workflow efficiency : Telescoping steps (e.g., ketone reduction and amination in one pot) reduce purification losses .
Challenge Solution Efficiency Gain Reference Low enantioselectivity Chiral HPLC-assisted kinetic resolution +20% ee Byproduct formation Column chromatography (hexane/EtOAc) 95% purity
Methodological Considerations
- Stereochemical Analysis : Combine experimental (HPLC, polarimetry) and computational (DFT) tools to validate configurations .
- Data Reliability : Use SHELX-refined crystallographic data for unambiguous structural assignments . Avoid overreliance on single analytical methods.
- Scalability : Enzymatic methods may face scalability issues; evaluate transition-metal catalysis for industrial relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
